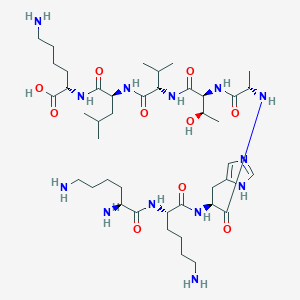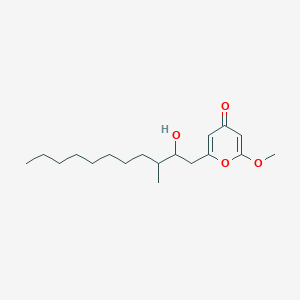
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one is an organic compound with a complex structure that includes a pyranone ring substituted with hydroxy, methoxy, and methylundecyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Various substituents can be introduced into the pyranone ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as an active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methylpentanoic acid: Shares a similar hydroxy and methyl structure but lacks the pyranone ring.
2-Hydroxy-3-methylbenzaldehyde: Contains a hydroxy and methyl group on a benzene ring, differing in its aromatic structure.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Features a cyclopentenone ring with hydroxy and methyl groups, differing in ring size and saturation.
Uniqueness
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
922172-20-1 |
|---|---|
Fórmula molecular |
C18H30O4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-(2-hydroxy-3-methylundecyl)-6-methoxypyran-4-one |
InChI |
InChI=1S/C18H30O4/c1-4-5-6-7-8-9-10-14(2)17(20)13-16-11-15(19)12-18(21-3)22-16/h11-12,14,17,20H,4-10,13H2,1-3H3 |
Clave InChI |
OBQVDTUWHQPPCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)C(CC1=CC(=O)C=C(O1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


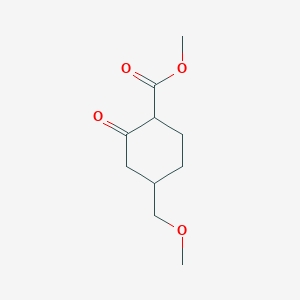
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)

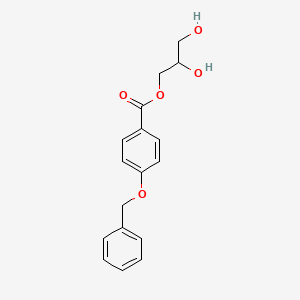
![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)
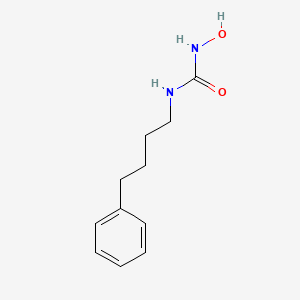
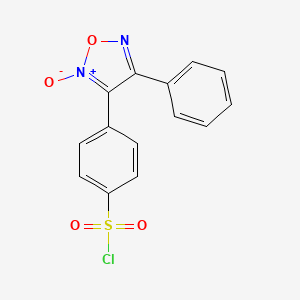
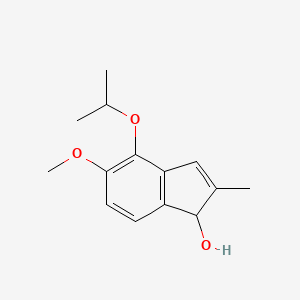
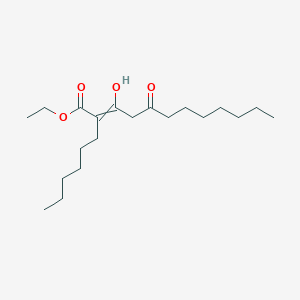
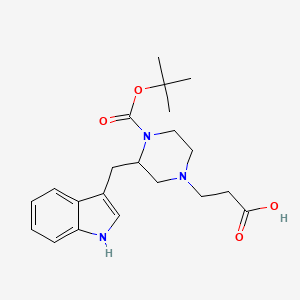
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
